molecular formula C18H28N4O3S B4475822 1-METHYL-4-{[4-(4-METHYLPIPERAZINE-1-CARBONYL)PHENYL]METHANESULFONYL}PIPERAZINE

1-METHYL-4-{[4-(4-METHYLPIPERAZINE-1-CARBONYL)PHENYL]METHANESULFONYL}PIPERAZINE

Cat. No.: B4475822
M. Wt: 380.5 g/mol
InChI Key: CMYDXHDKIZJNNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-METHYL-4-{[4-(4-METHYLPIPERAZINE-1-CARBONYL)PHENYL]METHANESULFONYL}PIPERAZINE is a complex organic compound that belongs to the piperazine family. Piperazines are a broad class of chemical compounds known for their diverse pharmacological properties. This particular compound is characterized by its unique structure, which includes a piperazine ring substituted with various functional groups, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-METHYL-4-{[4-(4-METHYLPIPERAZINE-1-CARBONYL)PHENYL]METHANESULFONYL}PIPERAZINE typically involves multiple steps, starting with the preparation of the piperazine ring. One common method involves the reaction of 1-methylpiperazine with 4-(4-methylpiperazine-1-carbonyl)benzene sulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial to achieving consistent results .

Chemical Reactions Analysis

Types of Reactions

1-METHYL-4-{[4-(4-METHYLPIPERAZINE-1-CARBONYL)PHENYL]METHANESULFONYL}PIPERAZINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines .

Scientific Research Applications

1-METHYL-4-{[4-(4-METHYLPIPERAZINE-1-CARBONYL)PHENYL]METHANESULFONYL}PIPERAZINE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-METHYL-4-{[4-(4-METHYLPIPERAZINE-1-CARBONYL)PHENYL]METHANESULFONYL}PIPERAZINE involves its interaction with specific molecular targets. It is known to bind to certain receptors and enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-METHYL-4-{[4-(4-METHYLPIPERAZINE-1-CARBONYL)PHENYL]METHANESULFONYL}PIPERAZINE stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in multiple scientific disciplines .

Properties

IUPAC Name

(4-methylpiperazin-1-yl)-[4-[(4-methylpiperazin-1-yl)sulfonylmethyl]phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O3S/c1-19-7-11-21(12-8-19)18(23)17-5-3-16(4-6-17)15-26(24,25)22-13-9-20(2)10-14-22/h3-6H,7-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMYDXHDKIZJNNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC=C(C=C2)CS(=O)(=O)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-METHYL-4-{[4-(4-METHYLPIPERAZINE-1-CARBONYL)PHENYL]METHANESULFONYL}PIPERAZINE
Reactant of Route 2
Reactant of Route 2
1-METHYL-4-{[4-(4-METHYLPIPERAZINE-1-CARBONYL)PHENYL]METHANESULFONYL}PIPERAZINE
Reactant of Route 3
Reactant of Route 3
1-METHYL-4-{[4-(4-METHYLPIPERAZINE-1-CARBONYL)PHENYL]METHANESULFONYL}PIPERAZINE
Reactant of Route 4
Reactant of Route 4
1-METHYL-4-{[4-(4-METHYLPIPERAZINE-1-CARBONYL)PHENYL]METHANESULFONYL}PIPERAZINE
Reactant of Route 5
Reactant of Route 5
1-METHYL-4-{[4-(4-METHYLPIPERAZINE-1-CARBONYL)PHENYL]METHANESULFONYL}PIPERAZINE
Reactant of Route 6
Reactant of Route 6
1-METHYL-4-{[4-(4-METHYLPIPERAZINE-1-CARBONYL)PHENYL]METHANESULFONYL}PIPERAZINE

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